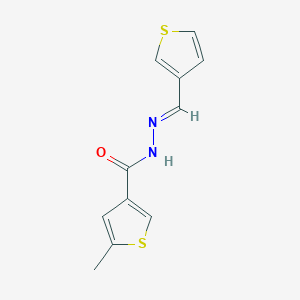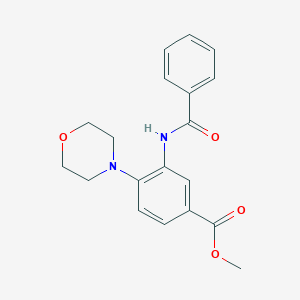
5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTT is a yellow-colored crystalline solid that is soluble in organic solvents and has a molecular formula of C12H10N2S3.
Mechanism of Action
The mechanism of action of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the reduction of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide by mitochondrial dehydrogenases in living cells to form a purple-colored formazan product. The reduction of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is dependent on the metabolic activity of the cells and is therefore used as an indicator of cell viability and proliferation.
Biochemical and Physiological Effects:
5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely as a colorimetric assay for cell viability and proliferation.
Advantages and Limitations for Lab Experiments
5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has several advantages as a colorimetric assay for cell viability and proliferation. It is a simple and inexpensive assay that can be performed in a microtiter plate format, making it suitable for high-throughput screening applications. 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is also non-toxic and does not require any specialized equipment or reagents. However, 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has some limitations, including the fact that it is not a direct measure of cell viability and proliferation, but rather an indirect measure of mitochondrial activity. Additionally, 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide can be affected by various factors, including the type of cells being assayed, the culture conditions, and the presence of interfering substances.
Future Directions
There are several future directions for the use of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide in scientific research. One potential application is the development of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide-based assays for the detection of drug resistance in cancer cells. Another potential application is the use of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide in the development of new drugs that target mitochondrial metabolism in cancer cells. Additionally, 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide could be used in the development of new therapies for mitochondrial diseases, which are caused by defects in mitochondrial function. Finally, 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide could be used in the development of new diagnostic tools for the early detection of mitochondrial dysfunction in various diseases.
Synthesis Methods
5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide can be synthesized by a simple condensation reaction between 3-thiophenecarboxaldehyde and thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is then refluxed in ethanol for several hours, followed by recrystallization from ethanol to obtain pure 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide in high yield.
Scientific Research Applications
5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is its use as a colorimetric assay for cell viability and proliferation. 5-methyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is reduced by mitochondrial dehydrogenases in living cells to form a purple-colored formazan product, which can be quantified spectrophotometrically to determine the number of viable cells in a sample.
properties
IUPAC Name |
5-methyl-N-[(E)-thiophen-3-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-8-4-10(7-16-8)11(14)13-12-5-9-2-3-15-6-9/h2-7H,1H3,(H,13,14)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMLWPNNGEYMY-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)